

Cyanine7.5 carboxylic acid excitation and emission spectra

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyanine7.5 carboxylic

Cat. No.: B12377982

[Get Quote](#)

An In-depth Technical Guide to the Spectral Properties of **Cyanine7.5 Carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of Cyanine7.5 (Cy7.5) carboxylic acid, a near-infrared (NIR) fluorescent dye. Its applications in biomedical research, particularly in *in vivo* imaging, are driven by its long-wavelength emission, which allows for deep tissue penetration and reduced autofluorescence.^{[1][2]} This guide will cover its excitation and emission spectra, experimental protocols for spectral measurements, and relevant workflows for its use in bioconjugation and imaging.

Core Spectral Properties

Cyanine7.5 carboxylic acid is characterized by its strong absorption and emission in the near-infrared region of the electromagnetic spectrum.^[3] The unactivated carboxylic acid form is available for conjugation, though for reactions involving primary amines, the pre-activated N-hydroxysuccinimide (NHS) ester is commonly used.^{[4][5]} A sulfonated version, sulfo-Cyanine7.5, offers increased water solubility.^[6]

Quantitative Spectral Data

The key spectral parameters for **Cyanine7.5 carboxylic** acid and its derivatives are summarized in the table below. These values are crucial for designing experiments, selecting

appropriate filter sets for fluorescence microscopy and in vivo imaging systems, and performing quantitative analysis.

Property	Cyanine7.5 Carboxylic Acid	sulfo- Cyanine7.5 Carboxylic Acid	Cyanine7.5 NHS Ester	Source(s)
Excitation Maximum (λ_{ex})	788 nm	778 nm	788 nm	[4][7][8]
Emission Maximum (λ_{em})	808 nm	797 nm	808 nm	[4][7][8][9]
Molar Extinction Coefficient (ϵ)	223,000 M ⁻¹ cm ⁻¹ 1	222,000 M ⁻¹ cm ⁻¹ 1	223,000 M ⁻¹ cm ⁻¹ 1	[4][7][8][10]
Fluorescence Quantum Yield (Φ)	0.10	0.09	~0.20 (structure dependent)	[7][8][10]
Stokes Shift	~20 nm	~19 nm	~20 nm	[9]

Experimental Protocols

Determining Excitation and Emission Spectra

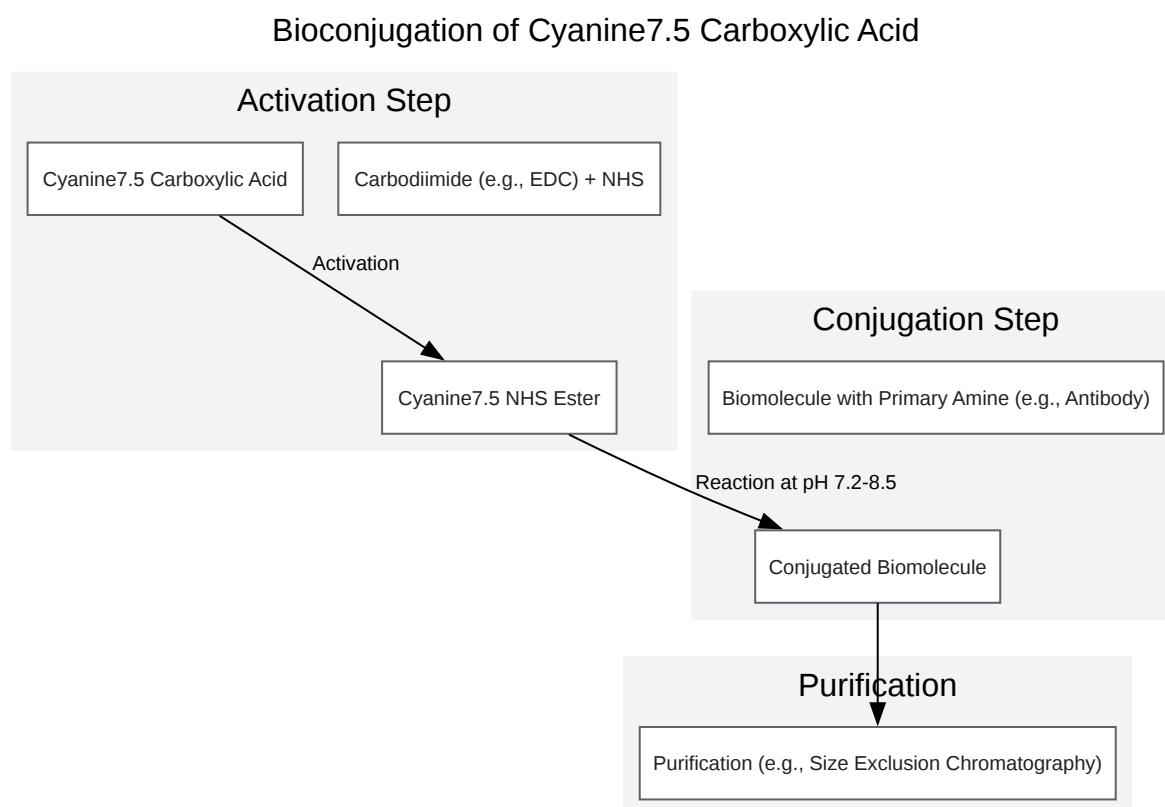
The following is a generalized protocol for measuring the fluorescence spectra of **Cyanine7.5 carboxylic acid**.

Materials:

- **Cyanine7.5 carboxylic acid**
- Solvent (e.g., methanol, DMSO, or PBS for sulfo-derivatives)[4][11]
- Quartz cuvettes
- Spectrofluorometer

- UV-Vis spectrophotometer

Procedure:

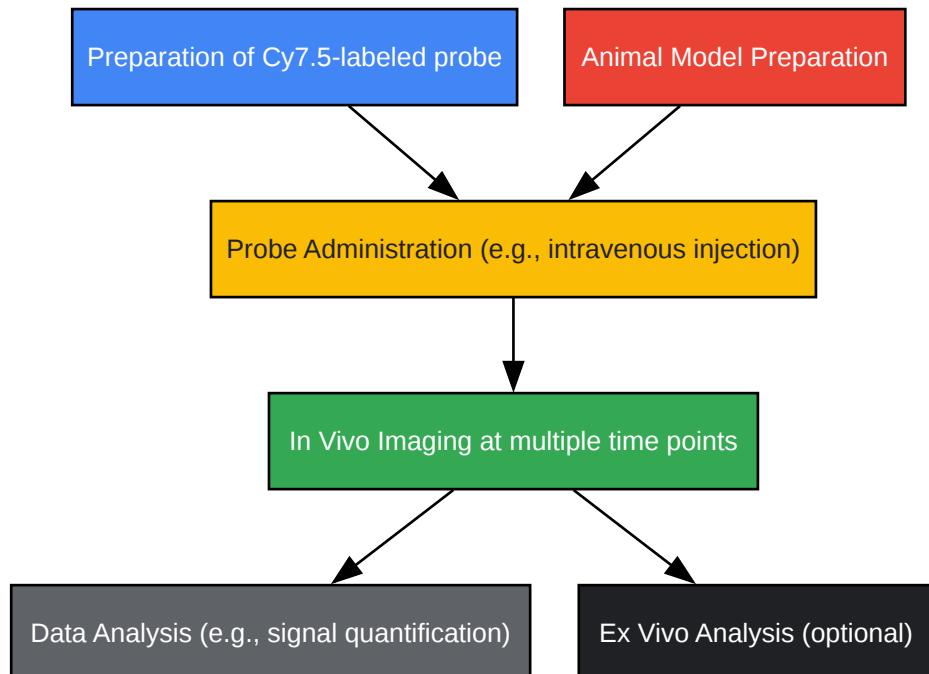

- Stock Solution Preparation: Prepare a concentrated stock solution of **Cyanine7.5 carboxylic acid** in a suitable solvent (e.g., 1 mg/mL in DMSO). Protect the solution from light.[12]
- Working Solution Preparation: Dilute the stock solution to a working concentration (e.g., 1-10 μ M) in the desired buffer or solvent for analysis. The final absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.[13]
- Absorption Spectrum Measurement:
 - Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the working solution from approximately 600 nm to 900 nm to determine the exact absorption maximum (λ_{abs}).[14]
- Emission Spectrum Measurement:
 - Set the spectrofluorometer's excitation wavelength to the determined absorption maximum (e.g., 788 nm).
 - Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to approximately 900 nm (e.g., 800 nm to 900 nm).[14]
 - The wavelength with the highest fluorescence intensity is the emission maximum (λ_{em}).
- Excitation Spectrum Measurement:
 - Set the spectrofluorometer's emission wavelength to the determined emission maximum (e.g., 808 nm).
 - Scan the excitation spectrum across a range that includes the expected absorption maximum (e.g., 700 nm to 800 nm).
 - The resulting spectrum should closely resemble the absorption spectrum.

Bioconjugation and Imaging Workflows

Cyanine7.5 carboxylic acid itself is not reactive towards amines. For conjugation to proteins, antibodies, or other amine-containing biomolecules, it is typically activated to an NHS ester.[\[15\]](#)

Bioconjugation Workflow

The following diagram illustrates the general workflow for activating **Cyanine7.5 carboxylic acid** and conjugating it to a primary amine-containing biomolecule.


[Click to download full resolution via product page](#)

Caption: Workflow for the activation and conjugation of Cyanine7.5.

In Vivo Imaging Workflow

Cyanine7.5-conjugated molecules are widely used for in vivo imaging due to the deep tissue penetration of near-infrared light.[16][17] The general workflow for such an experiment is depicted below.

In Vivo Imaging Workflow with Cyanine7.5 Conjugate

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]

- 4. Cyanine 7.5 carboxylic acid (A270177) | Antibodies.com [antibodies.com]
- 5. Cyanine7.5 carboxylic acid | AxisPharm [axispharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Sulfo-Cyanine 7.5 carboxylic acid (A270302) | Antibodies.com [antibodies.com]
- 9. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]
- 10. Cyanine 7.5 NHS ester (A270180) | Antibodies.com [antibodies.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. courses.physics.illinois.edu [courses.physics.illinois.edu]
- 15. benchchem.com [benchchem.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [Cyanine7.5 carboxylic acid excitation and emission spectra]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12377982#cyanine7-5-carboxylic-acid-excitation-and-emission-spectra>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com